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molecular formula C14H26N4O6 B056461 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid CAS No. 114873-37-9

1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid

Cat. No. B056461
M. Wt: 346.38 g/mol
InChI Key: HHLZCENAOIROSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04885363

Procedure details

100mM of calcium (II) (1,4,7-triscarboxymethyl-1,4,7,10-tetraazacyclododecane) was prepared by mixing equal volumes of 200mM of calcium chloride and 200mM of 1,4,7,-triscarboxymethyl-1,4,7,10-tetraazacyclododecane. One and one-half ml of the solution was adjusted to pH 8.8 with dilute sodium hydroxide and 150 μl of 0.88% stannous chloride was added and mixed. Technetium-99m was added to obtain a final concentration of 20 μCi/ml and the solution was adjusted to pH 3. The solution was heated at 88° C. for 20 minutes, cooled, and adjusted to pH 7. After adjusting to a volume of 3 ml, it was passed through a 0.22 μ filter.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
[Compound]
Name
stannous chloride
Quantity
150 μL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Ca+2:2].[Cl-].[C:4]([CH2:7][N:8]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15][N:14]([CH2:20][C:21]([OH:23])=[O:22])[CH2:13][CH2:12][N:11]([CH2:24][C:25]([OH:27])=[O:26])[CH2:10][CH2:9]1)([OH:6])=[O:5].[OH-].[Na+]>[99Tc]>[C:4]([CH2:7][N:8]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15][N:14]([CH2:20][C:21]([OH:23])=[O:22])[CH2:13][CH2:12][N:11]([CH2:24][C:25]([OH:27])=[O:26])[CH2:10][CH2:9]1)([OH:6])=[O:5].[Ca+2:2] |f:0.1.2,4.5,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)CN1CCN(CCN(CCNCC1)CC(=O)O)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[99Tc]
Step Four
Name
stannous chloride
Quantity
150 μL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
88 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
mixed
CUSTOM
Type
CUSTOM
Details
to obtain a final concentration of 20 μCi/ml
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CN1CCN(CCN(CCNCC1)CC(=O)O)CC(=O)O.[Ca+2]
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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